3-methoxy-N-[(1-phenylcyclopentyl)methyl]-4-propoxybenzamide
Overview
Description
3-methoxy-N-[(1-phenylcyclopentyl)methyl]-4-propoxybenzamide is a useful research compound. Its molecular formula is C23H29NO3 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.21474379 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolite Identification and Pharmacokinetics
Research often focuses on identifying the urinary metabolites of novel synthetic compounds and understanding their pharmacokinetics. For example, Kavanagh et al. (2012) identified the urinary metabolites of RCS-4, a synthetic cannabimimetic, using gas chromatography-mass spectrometry. The study highlights the importance of metabolite identification in understanding the effects and risks associated with novel compounds Kavanagh et al., 2012.
Pharmacological Interactions
Another area of interest is the investigation of pharmacological interactions between novel compounds and other substances. Farré et al. (2007) studied the interaction between MDMA and paroxetine to evaluate their pharmacodynamic and pharmacokinetic interactions in humans. This type of research is crucial for understanding potential risks and therapeutic applications of new compounds Farré et al., 2007.
Receptor Binding and Imaging
Investigating the binding affinity of compounds to specific receptors and their potential for imaging applications is another research avenue. Caveliers et al. (2002) explored the use of a new iodobenzamide for visualizing primary breast tumors, emphasizing the potential of novel compounds in diagnostic imaging Caveliers et al., 2002.
Clinical Toxicity and Safety Assessment
Assessing the clinical toxicity and safety of new compounds is essential. Hill et al. (2013) provided a case series on the toxicity associated with 25I-NBOMe, highlighting the importance of safety assessments for novel psychoactive substances Hill et al., 2013.
Environmental and Human Exposure
Understanding the environmental presence and human exposure to novel compounds is crucial for assessing their potential impact. Frederiksen et al. (2014) discussed the urinary excretion of industrial chemicals, including phthalates and bisphenol A, in Danish populations, underscoring the importance of monitoring exposure to synthetic compounds Frederiksen et al., 2014.
Properties
IUPAC Name |
3-methoxy-N-[(1-phenylcyclopentyl)methyl]-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-3-15-27-20-12-11-18(16-21(20)26-2)22(25)24-17-23(13-7-8-14-23)19-9-5-4-6-10-19/h4-6,9-12,16H,3,7-8,13-15,17H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYYIAOLQDASMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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